molecular formula C13H7BrCl2O2 B3257499 4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde CAS No. 289718-04-3

4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde

Cat. No.: B3257499
CAS No.: 289718-04-3
M. Wt: 346 g/mol
InChI Key: YFVDPJLDFUNNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H7BrCl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and dichlorophenoxy groups. This compound is used in various chemical syntheses and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 3,4-dichlorophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

    Starting Materials: 4-bromobenzaldehyde and 3,4-dichlorophenol.

    Reaction Conditions: The reaction is usually conducted in a solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde is unique due to the presence of both bromine and dichlorophenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

4-bromo-2-(3,4-dichlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-11(15)12(16)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVDPJLDFUNNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the same manner, reaction of 12.06 g of 4-bromo-2-fluorobenzaldehyde and 9.68 g of 3,4-dichlorophenol gave 9.64 g of 4-bromo-2-(3,4-dichlorophenoxy)-benzaldehyde as pale yellow crystals.
Quantity
12.06 g
Type
reactant
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(3,4-dichlorophenoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.